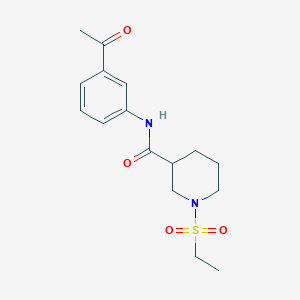![molecular formula C21H16N2O7 B6004330 5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. It is also known as CBI or CBiQ. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science.
科学的研究の応用
CBI has shown potential applications in various scientific research fields. In medicine, CBI has been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication. CBI has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
In materials science, CBI has been studied for its optical and electronic properties. It has been used as a building block for the synthesis of novel materials such as conjugated polymers and organic semiconductors. CBI-based materials have shown potential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells.
In environmental science, CBI has been studied for its adsorption properties. It has been shown to have high adsorption capacity for heavy metal ions, making it a potential candidate for the removal of heavy metals from industrial wastewater.
作用機序
The mechanism of action of CBI is not fully understood. However, studies have suggested that CBI exerts its biological effects through the inhibition of topoisomerase IIα and the modulation of oxidative stress. CBI has also been shown to interact with DNA, leading to the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
CBI has been shown to have several biochemical and physiological effects. In cancer cells, CBI induces apoptosis and inhibits cell proliferation. Inflammatory cells, CBI inhibits the production of inflammatory cytokines and reduces inflammation. In materials science, CBI-based materials exhibit high electrical conductivity and good optical properties.
実験室実験の利点と制限
CBI has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. CBI also exhibits good stability, making it suitable for long-term storage. However, CBI has some limitations. It is relatively insoluble in water, which can limit its applications in biological studies. CBI is also sensitive to light and air, which can affect its stability and purity.
将来の方向性
There are several future directions for the research on CBI. In medicine, further studies are needed to elucidate the mechanism of action of CBI and to explore its potential as a treatment for various diseases. In materials science, CBI-based materials can be further optimized for applications in optoelectronics and energy storage. In environmental science, CBI can be further studied for its potential as an adsorbent for pollutants in wastewater.
Conclusion
In conclusion, '5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized for high yields and purity, making it suitable for various applications. CBI has shown promising anticancer and anti-inflammatory properties in medicine, as well as good optical and electronic properties in materials science. Further studies are needed to elucidate the mechanism of action of CBI and to explore its potential in various fields.
合成法
The synthesis of CBI involves the reaction of 2-hydroxyethyl isocyanide with phthalic anhydride in the presence of a catalyst. This reaction leads to the formation of an intermediate, which is further reacted with acetic anhydride to obtain the final product. The synthesis of CBI has been optimized to achieve high yields and purity, making it suitable for various applications.
特性
IUPAC Name |
2-(2-hydroxyethyl)-5-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7/c24-7-5-22-18(27)13-3-1-11(9-15(13)20(22)29)17(26)12-2-4-14-16(10-12)21(30)23(6-8-25)19(14)28/h1-4,9-10,24-25H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHVEDGXIHGGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5186802 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)

![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)
![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)

![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)